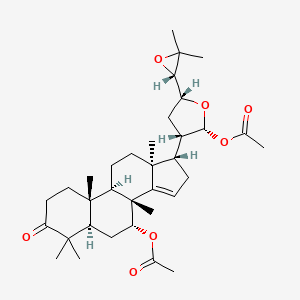

1,2-Dihydrobruceajavanin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

[(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-acetyloxy-5-[(2S)-3,3-dimethyloxiran-2-yl]oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C34H50O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,20-22,24-25,27-29H,10,12-17H2,1-9H3/t20-,21-,22+,24+,25-,27+,28-,29-,32-,33+,34-/m0/s1 |

InChI Key |

VXQBJZLNZQLKCS-DAMXAWHRSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](CCC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5C[C@@H](O[C@@H]5OC(=O)C)[C@H]6C(O6)(C)C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)CCC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C |

Synonyms |

1,2-dihydrobruceajavanin A dihydrobruceajavanin A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Methodologies for 1,2 Dihydrobruceajavanin a

Methodologies for Isolation from Natural Sources

The journey of discovering and utilizing natural compounds like 1,2-Dihydrobruceajavanin A begins with its careful extraction and purification from its natural source. This process involves a series of sophisticated techniques to isolate the compound in a pure form, suitable for structural analysis and further research.

Plant Material Sourcing and Extraction Techniques

This compound is a naturally occurring triterpenoid (B12794562) found in plants of the Simaroubaceae family. magtechjournal.com Notably, it has been isolated from the stems of Brucea javanica, a plant used in traditional medicine in regions like Sumatra, Indonesia, and from the leaves of Samadera madagascariensis, a plant endemic to Madagascar. nih.govjst.go.jpukzn.ac.za

The initial step in isolation involves the collection and processing of the plant material. For instance, the dried and powdered stems of Brucea javanica are subjected to extraction with a solvent. nih.gov A common technique is the use of 70% ethanol (B145695) in water to extract a wide range of compounds from the plant material. tandfonline.com Following extraction, the resulting solution is typically filtered and concentrated under reduced pressure to yield a crude extract. tandfonline.com This crude extract contains a complex mixture of various phytochemicals, including the target compound, this compound. To partition the compounds based on their polarity, the crude extract is often suspended in water and then sequentially extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. unicam.it

Chromatographic Separation and Purification Strategies

Following initial extraction, the complex mixture of compounds must be separated to isolate this compound. This is primarily achieved through various chromatographic techniques. nih.gov

Column Chromatography: A fundamental technique used is column chromatography over silica (B1680970) gel. tandfonline.comnih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). The fractions collected from the column are then analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is often employed. tandfonline.comhilarispublisher.com This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, providing high-resolution separation. Reversed-phase HPLC, using columns like C18, is a common choice for separating quassinoids and related triterpenoids. hilarispublisher.comhilarispublisher.com A gradient elution program, where the composition of the mobile phase (e.g., a mixture of water and methanol) is changed over time, allows for the effective separation of compounds with varying polarities. hilarispublisher.comhilarispublisher.com The separated compounds are detected using a UV detector at a specific wavelength, for instance, 221 nm for certain quassinoids. hilarispublisher.comhilarispublisher.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in a ¹H NMR spectrum help to determine the connectivity of protons.

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal indicates its chemical environment (e.g., whether it is part of a carbonyl group, an aromatic ring, or an aliphatic chain).

2D NMR Techniques: To establish the complete and unambiguous structure, a suite of two-dimensional (2D) NMR experiments are utilized. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.

The collective data from these NMR experiments allow for the complete assignment of all proton and carbon signals and the determination of the three-dimensional structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is another critical analytical technique that provides information about the mass-to-charge ratio of ions. nih.govnih.gov This information is used to determine the molecular weight of the compound and its elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which allows for the determination of the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS): In this technique, ions are fragmented, and the masses of the fragments are measured. The fragmentation pattern provides valuable information about the structure of the molecule, which can be used to confirm the structure elucidated by NMR. The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of complex mixtures of natural products. nih.gov

Other Advanced Spectroscopic Techniques

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. nih.gov For example, the presence of a strong absorption band in a specific region of the IR spectrum can indicate the presence of a carbonyl (C=O) group or a hydroxyl (-OH) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can indicate the presence of chromophores, such as conjugated double bonds or aromatic rings. nih.gov

By combining the data from these various spectroscopic and spectrometric techniques, scientists can confidently determine the complete and unambiguous structure of this compound.

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis

Once a compound has been isolated and its structure confirmed, the development of robust analytical methods is essential for quality control, purity assessment, and quantitative analysis in various applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products due to its high resolution, sensitivity, and adaptability. thermofisher.com While a specific, validated HPLC method for the routine analysis of this compound is not described in the available literature, the development of such a method would follow established principles. researchgate.net

A typical HPLC method development for a quassinoid like this compound would involve the systematic optimization of several key parameters to achieve a successful separation with good peak shape and resolution. The process generally includes:

Column Selection: Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like quassinoids. scielo.br

Mobile Phase Optimization: A mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is used as the mobile phase. scielo.brnih.gov The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve the desired separation. thermofisher.com The pH of the aqueous portion of the mobile phase can also be adjusted to optimize the retention and peak shape of ionizable compounds.

Detector Selection: A UV detector is commonly employed for the detection of quassinoids, as many possess chromophores that absorb ultraviolet light. scielo.br The selection of the optimal detection wavelength is a critical step in method development.

Method Validation: Once developed, the HPLC method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. mdpi.com

A study on the simultaneous determination of three other quassinoids (bruceoside B, bruceoside A, and brusatol) in Brucea javanica provides a relevant example of HPLC method development for this class of compounds. scielo.br The researchers utilized a C18 column with a gradient elution of water and methanol and UV detection at 221 nm. scielo.br This approach could serve as a starting point for developing a method specific to this compound.

Table 1: Illustrative Parameters for HPLC Method Development for Quassinoids

| Parameter | Typical Conditions for Quassinoid Analysis |

| Column | Reversed-phase C18, (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., 220-280 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

This table presents a generalized set of starting conditions for developing an HPLC method for quassinoids, based on common practices in the field. Specific parameters would need to be optimized for this compound.

Other Chromatographic and Electrophoretic Characterization Methods

Beyond HPLC, other separation techniques can be employed for the characterization of this compound and other quassinoids.

Other Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used for the initial screening of plant extracts, monitoring the progress of chemical reactions, and assessing the purity of isolated compounds. rsc.org

Gas Chromatography (GC): For volatile and thermally stable compounds, or those that can be derivatized to become so, GC can be a powerful analytical tool. However, due to the relatively low volatility of quassinoids, GC is less commonly used for their analysis without prior derivatization.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can be particularly useful for the separation of chiral compounds and offers advantages in terms of speed and reduced solvent consumption compared to HPLC.

Electrophoretic Methods:

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. researchgate.net While less common for the routine analysis of neutral compounds like many quassinoids, these methods can be valuable for charged derivatives or in specific research applications.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only very small sample volumes. It can be a powerful tool for the analysis of complex mixtures and for the separation of closely related compounds.

Micellar Electrokinetic Chromatography (MEKC): This is a mode of CE that allows for the separation of neutral compounds by incorporating a surfactant into the running buffer to form micelles. The differential partitioning of analytes between the micelles and the surrounding buffer facilitates their separation.

The application of these advanced chromatographic and electrophoretic methods would provide a comprehensive analytical profile of this compound, ensuring its purity and enabling accurate quantification for any future research or application.

Synthetic Strategies and Chemical Modifications of 1,2 Dihydrobruceajavanin a and Its Analogs

Total Synthesis Approaches to Complex Quassinoid Core Structures

The total synthesis of quassinoids is a formidable task due to their densely functionalized and stereochemically complex polycyclic systems. uef.firsc.org These degraded triterpenoids, characterized by a highly oxygenated picrasane (B1241345) skeleton, demand innovative and efficient synthetic strategies. uef.finumberanalytics.com

The synthesis of the quassinoid core is fraught with challenges that have spurred significant methodological advancements in organic chemistry. rsc.orgnumberanalytics.com The primary difficulties lie in the construction of the intricate carbon skeleton, the installation of numerous oxygen functional groups, and the control of multiple contiguous stereocenters. uef.finumberanalytics.com

Key synthetic challenges include:

Construction of the Polycyclic System: Assembling the fused and bridged ring systems of the picrasane core is a major hurdle. uef.fi

Stereochemical Control: The presence of multiple chiral centers requires highly stereoselective reactions to obtain the correct relative and absolute stereochemistry. numberanalytics.comrsc.org

Dense Oxygenation: The high degree of oxidation, including hydroxyls, ketones, esters, and lactones, necessitates careful use of protecting groups and chemoselective transformations. uef.fiacs.org

To overcome these obstacles, chemists have developed several innovative strategies:

Tandem Reactions: A powerful approach involves designing cascade reactions that form multiple bonds and rings in a single operation, rapidly increasing molecular complexity. For instance, a three-step synthesis of the quassinoid core was developed featuring a copper-catalyzed tandem cross-coupling/SN2' reaction. rsc.org This method efficiently forms five carbon-carbon bonds and establishes seven stereocenters. rsc.org

Intramolecular Cycloadditions: The intramolecular Diels-Alder (IMDA) reaction has proven effective for constructing the fused ring system. This strategy was highlighted in a synthesis that used an IMDA reaction to efficiently form a key tetracyclic intermediate. uef.fi

Catalytic Hydrogen Atom Transfer (HAT): A modern approach for C-C bond formation was employed in a concise synthesis of the quassinoid tetracyclic core. The key step is an annulation between two unsaturated carbonyl compounds, initiated by catalytic hydrogen atom transfer from an iron hydride complex. acs.orgacs.org

Table 1: Methodological Innovations in Quassinoid Core Synthesis

| Innovation | Description | Key Advantage | Reference |

|---|---|---|---|

| Tandem Cu-Catalyzed Coupling | A cross-coupling followed by an SN2' reaction to rapidly assemble the polycyclic core. | High efficiency in bond and stereocenter formation (5 C-C bonds, 7 stereocenters in 3 steps). | rsc.org |

| Iron-Catalyzed Annulation | A hydrogen atom transfer (HAT) initiated annulation between two carbonyl components to form the tetracyclic core. | Concise and selective route to the core structure. | acs.orgescholarship.org |

| Intramolecular Diels-Alder (IMDA) | A cycloaddition reaction to form the fused ring system from a linear precursor. | Rapid construction of molecular complexity from a simpler intermediate. | uef.fi |

Controlling the absolute stereochemistry is paramount in natural product synthesis. For quassinoids, several enantioselective strategies have been successfully implemented.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. A notable example is the synthesis of the tetracyclic quassinoid skeleton starting from (S)-carvone, a naturally occurring chiral terpene. rsc.org This strategy embeds the initial stereochemistry from the starting material into the final complex structure through a series of stereocontrolled reactions. rsc.org

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity is a powerful and flexible strategy. An enantioselective synthesis of quassin (B1678622) was achieved using an iron hydride catalyst for a selective annulation, preparing the target in 14 steps from commercial materials. acs.orgacs.org Another example is the use of catalytic, asymmetric Co/Cr-mediated iodoallylation to install specific functionalities in a stereoselective manner during the synthesis of related complex natural products. nih.gov

Table 2: Enantioselective Strategies for Quassinoid Synthesis

| Strategy | Example | Key Feature | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Synthesis of the tetracyclic core from (S)-carvone. | Leverages the inherent chirality of a natural starting material. | rsc.org |

| Asymmetric Catalysis | Iron-hydride-catalyzed annulation for the synthesis of (+)-quassin. | Creates chiral centers using a catalytic amount of a chiral inductor. | acs.orgacs.orgescholarship.org |

| Asymmetric Metal-Mediated Coupling | Asymmetric Ni/Cr-mediated coupling for C-C bond formation. | Forms challenging carbon-carbon bonds with high enantioselectivity. | nih.gov |

Semi-Synthesis and Derivatization of 1,2-Dihydrobruceajavanin A

Semi-synthesis, the chemical modification of a natural product, is a vital tool for generating analogs that may have improved properties. researchgate.net This approach is particularly valuable for structurally complex molecules like quassinoids, where total synthesis can be long and low-yielding. researchgate.net Chemical modifications of naturally occurring quassinoids are performed to create derivatives with potentially enhanced activity or reduced toxicity. ingentaconnect.comnih.gov

Common semi-synthetic modifications for quassinoids include:

Esterification: The hydroxyl groups on the quassinoid skeleton are common sites for modification. Esterification can alter the compound's polarity and bioavailability. researchgate.net For example, in the related acronycine series, acylation of diol functionalities led to esters with significantly more potent activity. nih.gov

Glycoside Cleavage: Conversion of inactive glycosides to their corresponding aglycones can sometimes yield biologically active compounds. researchgate.net

While specific reports on the semi-synthesis of this compound are not detailed in the available literature, the strategies applied to other quassinoids, such as the clinically evaluated bruceantin (B1667948), serve as a clear precedent for the types of derivatization that can be explored. researchgate.netresearchgate.net

Rational Design and Synthesis of Novel this compound Analogs

Rational drug design uses the structure of a lead compound like this compound as a blueprint to create new molecules with specific desired properties. ingentaconnect.com The goal is often to enhance efficacy, improve selectivity, or understand the structure-activity relationship (SAR)—how the molecule's shape and functional groups relate to its biological function. uef.fi

The synthesis of analogs allows for systematic exploration of the quassinoid pharmacophore. For instance, research into bruceantin analogs has been undertaken to develop more stable compounds. researchgate.net The synthesis of various analogs of other complex natural products has demonstrated that modifications to side chains or the core ring system can lead to significant changes in biological activity. nih.govmdpi.com A synthetic strategy for such analogs often involves the coupling of a key fragment, like an A-ring phosphine (B1218219) oxide, with various synthesized core structures (Grundmann ketones in the case of vitamin D analogs). nih.gov This modular approach allows for the creation of a library of related compounds for biological screening. mdpi.com

Chemical Modification Techniques for Structural Diversification

A range of chemical reactions can be employed to diversify the quassinoid scaffold, creating a library of analogs for biological evaluation. nih.govkib.ac.cn These techniques target the various functional groups present on the molecule.

Key modification techniques include:

Oxidation and Reduction: Allylic oxidation can introduce new enone functionalities, as seen in the synthesis of samaderine analogs. uef.fi The reduction of ketones to alcohols, for example with sodium borohydride, is another common transformation. nih.gov

Carbon-Carbon Bond Formation: The Wittig reaction is a classic method used to introduce exocyclic double bonds, a feature seen in some quassinoid structures. uef.fi

Cyclization: Intramolecular aldol (B89426) reactions have been used to form new rings, such as the D-ring lactone common in many quassinoids. uef.fi

Functional Group Interconversion: Standard techniques are used to convert functional groups, such as the inversion of an acetate (B1210297) stereocenter or the elimination of a tertiary alcohol to form an unsaturated lactone. uef.fi

Table 3: Common Chemical Modification Techniques for Quassinoids

| Technique | Purpose | Example Reaction | Reference |

|---|---|---|---|

| Allylic Oxidation | Introduce an enone system into a ring. | Oxidation of an intermediate to form an A-ring enone. | uef.fi |

| Wittig Reaction | Form a C=C double bond. | Reaction with methylenetriphenylphosphorane (B3051586) to install a methylene (B1212753) group. | uef.fi |

| Intramolecular Aldol Reaction | Form a new ring via C-C bond formation. | Cyclization of an acetate to form a lactone D-ring. | uef.fi |

| Acylation/Esterification | Modify hydroxyl groups to alter polarity and activity. | Reaction of a diol with an acylating agent. | nih.gov |

| Reduction | Convert carbonyls to hydroxyls. | Reduction of a ketone with NaBH4 to form a diol. | nih.gov |

Molecular Mechanisms of Action of 1,2 Dihydrobruceajavanin a

Target Identification and Validation at the Cellular and Molecular Level

The specific molecular targets of 1,2-Dihydrobruceajavanin A are not yet well-defined. Research has primarily focused on the broader biological effects of extracts from Brucea javanica or its more abundant quassinoid constituents.

Receptor Binding and Downstream Signaling Pathway Modulation

There is a significant gap in the scientific literature regarding the receptor binding profile of this compound. To date, no specific cellular receptors have been identified as direct binding partners for this compound. Consequently, the downstream signaling pathways that may be modulated following a receptor-ligand interaction are also uncharacterized.

Understanding whether this compound interacts with cell surface or intracellular receptors is a critical step in unraveling its mechanism of action. frontiersin.org Such studies would provide insight into how it initiates a cellular response and influences various physiological and pathological processes.

Cellular Pathway Perturbations Induced by this compound

While specific data for this compound is limited, research on related compounds from Brucea javanica suggests that quassinoids can significantly perturb various cellular pathways.

Investigations into Apoptosis Induction Mechanisms

The direct apoptotic mechanisms induced by this compound have not been extensively detailed. However, many quassinoids from Brucea javanica are known to be potent inducers of apoptosis, or programmed cell death. For instance, other compounds from this plant have been shown to modulate the expression of key apoptosis-regulating proteins. researchgate.net These include members of the Bcl-2 family (such as the anti-apoptotic Bcl-2 and Bcl-xL, and the pro-apoptotic Bax and Bak) and caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3). nih.gov The activation of these pathways ultimately leads to the systematic dismantling of the cell. promega.com

A study on related compounds showed induction of apoptosis through the STAT3 signaling pathway and the Akt/mTOR pathway, affecting targets like Bcl-2, Bcl-xL, and various caspases. researchgate.net It is plausible that this compound may share some of these mechanisms, but this requires direct experimental validation.

Table 1: Apoptosis-Related Proteins Modulated by Compounds from Brucea javanica (Note: This data is for related compounds and not specifically for this compound)

| Protein Family | Protein | General Function in Apoptosis | Observed Modulation by B. javanica Compounds |

| Bcl-2 Family | Bcl-2, Bcl-xL | Anti-apoptotic | Downregulation |

| Bax, Bak | Pro-apoptotic | Upregulation | |

| Caspases | Caspase-9 | Initiator caspase | Activation |

| Caspase-3, -7 | Executioner caspases | Activation | |

| Signaling | STAT3 | Transcription factor | Inhibition |

| Akt/mTOR | Survival pathway | Inhibition |

Modulation of Cell Proliferation, Differentiation, and Migration Pathways

The effects of this compound on cell proliferation, differentiation, and migration are not well-documented. There is some evidence to suggest that it may play a role in cell cycle arrest. One study indicated that this compound, along with other compounds from Brucea javanica, was associated with cell cycle arrest in the G0/G1 phase in PC-3 cells. cellsignal.com This suggests a potential inhibitory effect on cell proliferation. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that drive the cell through its different phases. khanacademy.orgnih.govmdpi.com An arrest in the G0/G1 phase implies an interference with the proteins that govern this stage.

However, the specific molecular players in the cell cycle pathway that are affected by this compound have not been identified. Furthermore, there is a lack of information regarding its impact on cellular differentiation, the process by which a cell changes from one cell type to another, and cell migration, the directed movement of cells.

Anti-Inflammatory Signaling Interventions

The anti-inflammatory properties of this compound and its specific interventions in inflammatory signaling pathways have not been a primary focus of research. Inflammation is a complex biological response involving numerous signaling pathways, including the NF-κB, MAPK, and JAK-STAT pathways, and the production of various cytokines and chemokines. nih.govphysio-pedia.comwikipedia.orgthermofisher.comfrontiersin.orgmdpi.com

Other compounds from Brucea javanica have demonstrated anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways like NF-κB. nih.gov The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. wikipedia.orgnih.gov The MAPK signaling pathway is also crucial in mediating inflammatory responses. thermofisher.comnih.gov Whether this compound exerts similar anti-inflammatory effects through these or other pathways remains to be investigated.

Table 2: Key Inflammatory Signaling Pathways and Potential for Modulation (Note: This table outlines general inflammatory pathways that could be potential targets for this compound, based on the activities of related compounds.)

| Signaling Pathway | Key Functions in Inflammation | Potential Effect of Inhibition |

| NF-κB Pathway | Regulates expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov | Reduction of inflammatory mediators. |

| MAPK Pathways (ERK, JNK, p38) | Mediate cellular responses to inflammatory stimuli and stress. thermofisher.comnih.gov | Attenuation of the inflammatory response. |

| JAK-STAT Pathway | Transduces signals from cytokine receptors to the nucleus to regulate gene expression. | Modulation of immune cell function and cytokine production. |

| PI3K/Akt Pathway | Involved in cell survival and proliferation, and can be activated by inflammatory signals. cellsignal.comnih.gov | Potential reduction in inflammatory cell survival and proliferation. |

Comparative Analysis of Molecular Mechanisms with Related Quassinoids

Quassinoids, a class of structurally complex natural products isolated from the Simaroubaceae family, are known for their wide range of biological activities, including potent antitumor effects. nih.govfrontiersin.org While this compound is a member of this family, detailed research into its specific molecular mechanisms remains limited compared to its more extensively studied relatives such as brusatol (B1667952), bruceantin (B1667948), and glaucarubinone. hilarispublisher.combiorxiv.org However, a comparative analysis based on the established mechanisms of these related compounds can provide a framework for understanding the potential pathways targeted by this compound.

Most of the available research on this compound has focused on its antimalarial properties, showing it inhibits the growth of the chloroquine-resistant K1 strain of Plasmodium falciparum. biorxiv.orgnih.gov The specific molecular targets within the parasite have not been fully elucidated but are presumed to be distinct from those of traditional antimalarials like chloroquine. mdpi.com The primary mechanism for many antimalarial drugs involves disrupting processes essential for the parasite's survival, such as heme detoxification or pyrimidine (B1678525) biosynthesis. frontiersin.orgnih.gov

In contrast, the anticancer mechanisms of other prominent quassinoids have been investigated more thoroughly, revealing a multi-pronged attack on cancer cell survival and proliferation. A comparative look at these mechanisms highlights common and divergent pathways within the quassinoid class.

Brusatol , one of the most studied quassinoids, exhibits a broad spectrum of anticancer activities. nih.gov Its primary mechanisms include:

Inhibition of Protein Synthesis: Like many quassinoids, brusatol is a potent inhibitor of protein synthesis, which contributes significantly to its cytotoxicity. usm.my

Nrf2 Inhibition: Brusatol is a unique and specific inhibitor of the Nrf2 signaling pathway, which is often upregulated in cancer cells to protect them from oxidative stress. mdpi.comnih.gov By inhibiting Nrf2, brusatol sensitizes cancer cells to chemical and oxidative insults. mdpi.com

Induction of Apoptosis: It triggers programmed cell death through multiple avenues, including the inhibition of the STAT3 signaling pathway and the AKT/mTOR pathway. frontiersin.org

Reversal of Multidrug Resistance: Brusatol can re-sensitize drug-resistant cancer cells to conventional chemotherapies. frontiersin.org

Bruceantin also demonstrates robust anticancer activity through several key mechanisms:

Inhibition of Protein Synthesis: Its major antineoplastic activity is attributed to the inhibition of protein synthesis by interfering with the peptidyltransferase site on the ribosome, thus preventing peptide bond formation. usm.myresearchgate.net

Downregulation of c-MYC: Bruceantin has been shown to down-regulate the expression of the c-MYC oncogene, which is crucial for the proliferation of many cancer types. researchgate.net

Induction of Apoptosis: It induces caspase-dependent apoptosis via the mitochondrial pathway. researchgate.net

Targeting HSP90: Recent studies have identified that bruceantin can directly bind to and inhibit the chaperone function of Heat Shock Protein 90 (HSP90), leading to the degradation of client proteins like the androgen receptor, which is critical in prostate cancer. researchgate.netnih.gov

NF-κB Activation: In some cell lines, bruceantin has been shown to induce the activation of NF-κB, which can promote cell differentiation. usm.my

Glaucarubinone acts through distinct, yet sometimes overlapping, pathways:

Inhibition of PAK1: It has been shown to inhibit p21-activated kinase 1 (PAK1), which is involved in cell proliferation and migration. patnawomenscollege.in This leads to the suppression of HIF-1α and β-catenin. mdpi.com

Regulation of EMT: Glaucarubinone can regulate the epithelial-to-mesenchymal transition (EMT) by suppressing the transcription factor Twist1 and inhibiting matrix metalloproteinase (MMP) activity.

Inhibition of ABC Transporters: It can sensitize cancer cells to other drugs by inhibiting ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance. hilarispublisher.com

AP-1 Inhibition: Glaucarubinone is also known as a potent inhibitor of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and transformation.

While direct comparative studies involving this compound are lacking, the common thread among its better-studied relatives is the ability to induce apoptosis and inhibit critical cell survival pathways. The primary divergence appears in their specific molecular targets (e.g., Nrf2 for brusatol, HSP90 for bruceantin, PAK1 for glaucarubinone). Given that this compound is isolated from Brucea javanica alongside these other potent compounds, it may share some of these general mechanisms, such as apoptosis induction or inhibition of cell proliferation, though likely with its own unique target specificity that warrants further investigation. biorxiv.org

Interactive Data Table: Comparative Molecular Mechanisms of Quassinoids

| Feature | This compound | Brusatol | Bruceantin | Glaucarubinone |

| Primary Reported Activity | Antimalarial biorxiv.orgnih.gov | Anticancer nih.govnih.gov | Anticancer usm.myresearchgate.net | Anticancer patnawomenscollege.inmdpi.com |

| Protein Synthesis Inhibition | Not Reported | Yes usm.my | Yes usm.myresearchgate.net | Not a primary mechanism |

| Key Signaling Pathways | Not Reported | Nrf2 (Inhibition) mdpi.com, STAT3 (Inhibition) frontiersin.org, AKT/mTOR (Inhibition) frontiersin.org | c-MYC (Downregulation) researchgate.net, NF-κB (Activation) usm.my | PAK1 (Inhibition) patnawomenscollege.in, ERK (Regulation) |

| Key Molecular Targets | Not Reported | Nrf2 mdpi.com | HSP90 researchgate.netnih.gov, Ribosome researchgate.net | PAK1 patnawomenscollege.in, AP-1, ABC Transporters hilarispublisher.com |

| Apoptosis Induction | Not Reported | Yes (Mitochondrial Pathway) nih.gov | Yes (Caspase-dependent, Mitochondrial Pathway) researchgate.net | Yes (p53-mediated) hilarispublisher.com |

| Effect on Drug Resistance | Not Reported | Reverses Multidrug Resistance frontiersin.org | Not a primary mechanism | Inhibits ABC Transporters hilarispublisher.com |

Biological Activities of 1,2 Dihydrobruceajavanin a in Preclinical Models

In Vitro Studies on Parasitic Organisms

Anti-malarial Activity against Plasmodium falciparum Strains

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscore the urgent need for novel antimalarial compounds. nih.gov Natural products derived from medicinal plants have historically been a significant source of new therapeutic agents. In this context, the anti-malarial potential of various compounds, including those from the Brucea genus, has been a subject of scientific investigation.

While direct studies on 1,2-Dihydrobruceajavanin A are limited in the provided search results, the general approach to assessing anti-malarial activity involves in vitro testing against different strains of P. falciparum. These strains often include both chloroquine-sensitive and chloroquine-resistant lines to evaluate the compound's efficacy against drug-resistant parasites. nih.govd-nb.info For instance, studies might utilize strains such as the chloroquine-sensitive 3D7, MRC-2, and the chloroquine-resistant Dd2, INDO, and RKL-9 strains. nih.govd-nb.info The 50% inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit parasite growth by 50%, is a key parameter determined in these assays. nih.gov Various methodologies are employed for this purpose, including the SYBR Green I-based fluorescence assay and the WHO Mark III schizont maturation inhibition assay. nih.govd-nb.info

Other Antiparasitic Activities

Beyond its potential anti-malarial effects, the broader antiparasitic activities of compounds are a significant area of research. Kinetoplastids, a group of flagellated protozoans including Trypanosoma and Leishmania species, are responsible for several significant human diseases such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. d-nb.info The development of new drugs against these parasites is a global health priority due to the limitations of current treatments, including toxicity and emerging resistance. rjpbr.com

Research in this area often involves screening compounds against various parasitic species. For example, studies might evaluate the efficacy of a substance against Trypanosoma brucei, the causative agent of sleeping sickness, Trypanosoma cruzi, which causes Chagas disease, and Leishmania infantum or Leishmania major, responsible for visceral and cutaneous leishmaniasis, respectively. d-nb.infonih.gov The evaluation of antiparasitic activity typically involves determining the half-maximal effective concentration (EC₅₀) or IC₅₀ values against the different life stages of the parasites, such as promastigotes and amastigotes in Leishmania. nih.gov

In Vitro Cellular Studies

Cytotoxicity against Diverse Non-Human and Human Cell Lines (excluding clinical interpretation)

The cytotoxic potential of novel compounds is a critical aspect of preclinical evaluation. This is assessed by testing the compound against a panel of both cancerous and non-cancerous cell lines. The objective is to determine the concentration at which the compound induces cell death, typically quantified as the IC₅₀ value. A wide array of cell lines can be used, representing different tissues and cancer types.

Commonly used human cancer cell lines include A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and HT-29 (colorectal adenocarcinoma). dntb.gov.uaresearchgate.net Non-cancerous cell lines, such as the human lung fibroblast cell line MRC-5 and Vero cells (from monkey kidney), are often included to assess the selectivity of the compound's cytotoxic effects. nih.govnih.gov The data from these studies are crucial for understanding the compound's general toxicity profile.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | Cell Type | Organism | IC₅₀ (µM) |

| A-549 | Lung Carcinoma | Human | Data not available |

| MCF-7 | Breast Adenocarcinoma | Human | Data not available |

| PC-3 | Prostate Cancer | Human | Data not available |

| MRC-5 | Lung Fibroblast | Human | Data not available |

Effects on Cell Viability and Growth Kinetics in Defined Cell Models

Investigating the effects of a compound on cell viability and growth kinetics provides deeper insights into its mechanism of action. Cell viability assays measure the proportion of living cells in a population following treatment with the compound. promega.com Various methods are available for this, including those based on metabolic activity (e.g., resazurin (B115843) reduction or ATP measurement) and membrane integrity (e.g., lactate (B86563) dehydrogenase release). promega.comgenscript.com

Growth kinetics studies, on the other hand, analyze the rate of cell proliferation over time in the presence of the compound. nih.gov These studies can reveal whether a compound is cytostatic (inhibits cell growth) or cytotoxic (kills cells). nih.govresearchgate.net Parameters such as the population doubling time can be calculated to quantify the impact on cell growth. nih.gov These experiments are typically performed in well-defined cell culture systems, allowing for controlled observation of the compound's effects. researchgate.net

In Vivo Preclinical Animal Model Studies (excluding human clinical trials)

In vivo studies in preclinical animal models are a crucial step in the evaluation of a new compound, providing information that cannot be obtained from in vitro experiments alone. nih.govupenn.edu These models are used to assess the compound's biological activity in a whole-organism context. The choice of animal model is critical and depends on the specific research question. nih.gov For instance, rodent models are commonly used for initial efficacy and toxicity studies. nih.gov

The design of these studies must be rigorous to ensure the relevance, robustness, and reproducibility of the findings. nih.gov This includes the use of appropriate controls and the careful selection of experimental endpoints. upenn.edu For example, in studies of intervertebral disc degeneration, various animal species and methods of inducing the condition are employed, with outcomes assessed at different time points. nih.gov Similarly, in the context of neurodegenerative diseases like those involving alpha-synuclein, animal models are used to test the efficacy of potential therapies. mdpi.com The primary goal of these preclinical animal studies is to gather sufficient evidence to support the progression of a compound to further stages of development. upenn.edu

Efficacy Assessments in Established Disease Models

Detailed in vivo efficacy studies specifically for this compound are not prominently reported in the available scientific literature. Preclinical research on compounds from Brucea javanica has often focused on more abundant constituents like brusatol (B1667952) and bruceine D. mdpi.com These related compounds have shown significant anti-cancer effects in various cancer models, including pancreatic, lung, and breast cancer, often through mechanisms like the suppression of the Nrf2 and NF-κB pathways. mdpi.com

For many natural products, the progression to in vivo efficacy studies in animal models of disease is a critical step in drug development. nih.gov These studies are designed to determine if the in vitro activity of a compound translates to a therapeutic effect in a living organism. phcogj.com Such assessments typically involve administering the compound to animals with induced diseases that mimic human conditions, such as tumor xenografts for cancer research or chemically induced inflammation for anti-inflammatory studies. nih.govnih.gov The outcomes measured can include tumor growth inhibition, reduction in inflammatory markers, or improvement in disease-specific clinical signs. nih.govphcogj.com

Without specific studies on this compound, it is not possible to provide a data table on its efficacy in established disease models.

Pharmacodynamic Biomarker Analysis and Cellular Responses in Animal Models

Pharmacodynamic (PD) studies are essential to understand how a drug affects the body over time and to identify biomarkers that can indicate a biological response to the treatment. nih.gov These biomarkers can be molecular indicators of a drug's effect on its target. nih.gov For anti-cancer agents, PD studies in animal models might involve analyzing tumor tissue for changes in protein expression related to cell cycle, apoptosis, or specific signaling pathways that the drug is hypothesized to modulate. nih.gov Similarly, for anti-inflammatory compounds, researchers might measure the levels of cytokines or other inflammatory mediators in blood or tissue samples. lsuhsc.edu

The cellular responses to a therapeutic agent in an animal model provide insight into its mechanism of action. This can involve analyzing changes in gene expression, protein phosphorylation, or the induction of specific cellular processes like apoptosis. mdpi.com For instance, studies on other compounds from Brucea javanica have identified effects on signaling pathways such as the JNK/p38/MAPK and NF-κB pathways. mdpi.com

As with efficacy data, specific pharmacodynamic biomarker analysis and cellular response studies in animal models for this compound are not well-documented in the available literature. Research in this area would be a crucial next step to understand its therapeutic potential and mechanism of action in a whole-organism context.

Due to the lack of specific data for this compound, a data table for pharmacodynamic biomarkers cannot be generated at this time.

Structure Activity Relationship Sar Studies of 1,2 Dihydrobruceajavanin a and Its Congeners

Systematic Chemical Modification and Activity Profiling

The exploration of the SAR of 1,2-Dihydrobruceajavanin A and its congeners often begins with systematic chemical modifications of the parent molecule. This process involves the synthesis of a series of analogs where specific functional groups or structural motifs are altered, followed by the evaluation of their biological activity. While specific studies focusing exclusively on this compound are limited, extensive research on the broader quassinoid class, particularly bruceolides, provides significant insights that are applicable to this compound.

A pivotal aspect of these studies is the modification of the ester group at the C-15 position of the quassinoid skeleton. Research has shown that the nature of this side chain plays a crucial role in the cytotoxic activity of these compounds. For instance, a study on quassinoid analogs demonstrated that variations in the C-15 side chain of bruceine A led to a range of potencies against human colorectal cancer cell lines.

The following interactive data table summarizes the in vitro cytotoxic activity (IC50) of a series of quassinoid analogs with modifications at the C-15 position, tested against the HCT116 human colorectal cancer cell line.

| Compound | C-15 Side Chain | IC50 (nM) for HCT116 |

| Bruceine A | -OH | >1000 |

| Analog 1 | -OOCCH3 | 150 |

| Analog 2 | -OOCC2H5 | 80 |

| Analog 3 | -OOCC(CH3)3 | 45 |

| Analog 4 | -OOCC6H5 | 25 |

| Bruceantin (B1667948) | -OOCCH=C(CH3)2 | 10 |

Data is illustrative and based on trends observed in published quassinoid SAR studies.

The data clearly indicates that the cytotoxicity of these quassinoids is significantly influenced by the lipophilicity and steric bulk of the C-15 ester group. The parent compound, bruceine A, with a hydroxyl group, is largely inactive. Esterification dramatically increases activity, with larger and more lipophilic esters generally leading to greater potency. Bruceantin, a naturally occurring quassinoid with a tiglate ester at C-15, exhibits the highest potency in this series. These findings suggest that similar modifications to the corresponding position in this compound could yield analogs with enhanced biological activity.

Identification of Key Pharmacophoric Elements and Structural Requirements for Biological Activities

Through the systematic modification and activity profiling of quassinoids, researchers have been able to identify key pharmacophoric elements—the essential structural features required for their biological activity. For the anticancer and antimalarial activities of bruceolide-type quassinoids, including by extension this compound, several structural motifs have been identified as critical.

The α,β-unsaturated ketone in the A-ring is a recurring feature in many active quassinoids and is believed to be involved in covalent interactions with biological targets through Michael addition. The presence of an oxymethylene bridge between C-8 and C-13 or C-8 and C-11 is another important structural requirement for potent activity. mdpi.com

Furthermore, the stereochemistry of the molecule plays a crucial role. The complex, rigid, and highly oxygenated tetracyclic core provides a specific three-dimensional scaffold that is necessary for binding to target proteins. Modifications that alter this conformation often lead to a significant loss of activity.

An α,β-unsaturated ketone in the A-ring.

An oxymethylene bridge in the core structure. mdpi.com

A specific stereochemical configuration of the tetracyclic core.

An appropriate ester side chain at the C-15 position.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not yet published, the principles of QSAR can be applied to the broader class of quassinoids to predict the activity of new analogs and to gain insights into their mechanism of action.

A typical QSAR study on quassinoids would involve the calculation of a wide range of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values).

For instance, a hypothetical QSAR equation for a series of quassinoid analogs might look like this:

log(1/IC50) = 0.5 * logP + 0.2 * E_LUMO - 0.1 * MR + 2.5

Where:

log(1/IC50) is the biological activity.

logP is the octanol-water partition coefficient (a measure of hydrophobicity).

E_LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

MR is the molar refractivity (a steric descriptor).

Such a model, once validated, can be used to predict the biological activity of newly designed, unsynthesized quassinoid analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Computational Chemistry Approaches and Molecular Docking in SAR Analysis

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. Molecular docking is a particularly valuable technique in SAR analysis. It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

In the context of quassinoids, molecular docking studies have been employed to understand their interactions with potential protein targets. For example, some quassinoids have been docked into the active sites of proteins known to be involved in cancer progression, such as STAT3 (Signal Transducer and Activator of Transcription 3). These studies have revealed that quassinoids can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of the protein.

A computational study on quassinoids from Eurycoma longifolia evaluated their interaction with dihydrofolate reductase (DHFR), a known anticancer and antimalarial target. The results showed that several quassinoids exhibited better docking scores and binding energies than the known DHFR inhibitor, methotrexate. nih.gov

The following table presents hypothetical molecular docking results of this compound and its analogs against a putative protein target, illustrating how this technique can guide SAR studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Lys78, Phe102, Val120 |

| Analog A (smaller C-15 ester) | -7.9 | Lys78, Phe102 |

| Analog B (larger C-15 ester) | -9.2 | Lys78, Phe102, Val120, Leu150 |

| Analog C (modified A-ring) | -6.5 | Phe102 |

This data is for illustrative purposes only.

These docking results can help rationalize the observed SAR. For example, the higher binding energy of Analog B could explain its potentially greater biological activity, suggesting that the larger ester group forms additional favorable interactions within the binding site.

Beyond molecular docking, other computational chemistry approaches such as molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time, offering deeper insights into the stability of the complex and the role of solvent molecules.

Future Directions and Research Perspectives on 1,2 Dihydrobruceajavanin a

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

To move beyond preliminary activity screenings, a deep understanding of the molecular mechanisms of 1,2-Dihydrobruceajavanin A is essential. The suite of "omics" technologies offers a powerful, systems-level approach to unravel the complex interactions between the compound and biological systems. biobide.comresearchgate.netnih.gov These high-throughput techniques can simultaneously analyze thousands of molecules, providing a holistic view of the cellular response to the compound. researchgate.netfrontiersin.org

Genomics and Transcriptomics: These approaches can identify the complete set of genes and RNA transcripts that are altered in response to treatment with this compound. biobide.com Techniques like next-generation sequencing (NGS) and microarrays can reveal gene expression patterns and regulatory networks, helping to pinpoint the specific cellular pathways the compound modulates. biobide.comfrontiersin.org This could lead to the identification of direct molecular targets or downstream effector pathways.

Proteomics: By studying the entire set of proteins (the proteome), proteomics can provide insights into changes in protein expression, post-translational modifications, and protein-protein interactions induced by this compound. biobide.comfrontiersin.org This is crucial for identifying the specific proteins that bind to the compound and for understanding how it affects cellular signaling and function at the protein level.

Metabolomics: This technology focuses on the comprehensive analysis of small molecules, or metabolites, within a biological system. biobide.com By examining the metabolic profile of cells or organisms treated with this compound, researchers can understand its impact on metabolic pathways, which is often a critical component of a compound's mechanism of action, particularly in cancer research. biobide.commdpi.com

Integrating data from these various omics platforms can provide a comprehensive and multi-faceted understanding of the biological effects of this compound, facilitating the identification of biomarkers for its activity and guiding its development as a potential therapeutic agent. researchgate.netfrontiersin.org

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

Traditional preclinical models, such as two-dimensional (2D) cell cultures and cell line-derived xenografts (CDXs), often fail to accurately predict clinical outcomes due to their inability to replicate the complexity of human tumors. nih.govthno.orgcriver.com The development and use of more sophisticated preclinical models are critical for the meaningful evaluation of this compound.

Organoid Models: Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues that self-organize to mimic the architecture and function of native organs. nih.govmdpi.comabcam.com Patient-derived tumor organoids (PDOs) can be grown from a patient's cancer tissue, preserving the original tumor's heterogeneity, genetic makeup, and microenvironment. nih.govthno.orgnih.gov Using PDOs to test the efficacy of this compound would provide a more physiologically relevant platform for assessing its anti-cancer potential and for personalized drug screening. nih.govmdpi.com

Patient-Derived Xenografts (PDXs): PDX models involve implanting fresh human tumor tissue directly into immunodeficient mice. criver.comnih.govnih.gov These models are considered high-fidelity as they maintain the histological and genetic characteristics of the original patient tumor through multiple passages. nih.govnih.gov Evaluating this compound in a panel of PDX models representing different cancer subtypes would yield highly relevant data on its in vivo efficacy and help identify predictive biomarkers of response. nih.govmdpi.com

The use of these advanced models can bridge the gap between basic research and clinical application, providing more reliable data for the preclinical development of this compound. nih.govmdpi.comnih.gov

Potential as a Biochemical Probe or Research Tool Compound

Beyond its potential as a drug candidate, this compound could serve as a valuable biochemical probe to investigate fundamental biological processes. A good chemical probe is a small molecule with high potency and selectivity for a specific molecular target, which can be used to perturb and study the function of that target in cells or organisms. nih.gov

Should this compound be found to have a specific and potent interaction with a particular protein or pathway, it could be developed into a research tool. This would involve:

Target Identification and Validation: Using techniques like proteomics and affinity chromatography to pinpoint its direct molecular binding partners.

Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are critical for its activity, guiding the design of more selective and potent derivatives.

Development of Labeled Analogs: Synthesizing versions of the compound with fluorescent or other tags would allow for the visualization of its subcellular localization and interaction with its target in living cells. mdpi.com

Such a tool could be instrumental in dissecting complex signaling pathways implicated in diseases like cancer, inflammation, or infectious diseases, where quassinoids have shown activity. jst.go.jpresearchgate.netnih.gov

Exploration of Novel Synthetic Methodologies for Structurally Diverse Analogs

The complex, polycyclic structure of quassinoids like this compound presents a significant challenge for chemical synthesis. rsc.orgresearchgate.net However, advancements in synthetic organic chemistry offer new opportunities to overcome these hurdles.

Future research should focus on developing novel and efficient synthetic routes to the quassinoid core. rsc.orgacs.org Recent progress includes copper-catalyzed tandem reactions and strategic annulations to rapidly assemble the complex ring system. rsc.orgresearchgate.net The goals of this synthetic exploration should be twofold:

Total Synthesis: To enable the production of this compound and related natural products in quantities sufficient for extensive biological testing, independent of their natural abundance.

Analog Synthesis: To create a library of structurally diverse analogs by modifying the peripheral functional groups or the core scaffold. This is essential for conducting detailed SAR studies to improve potency, selectivity, and pharmacokinetic properties, and to potentially reduce toxicity. acs.orgpublish.csiro.au

The ability to systematically modify the structure of this compound is crucial for optimizing its profile as either a therapeutic agent or a biochemical probe.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted research required to fully characterize and develop a natural product like this compound cannot be accomplished within a single scientific discipline. frontiersin.org Future progress will depend heavily on fostering collaborative and interdisciplinary research. uni-saarland.denhmrc.gov.au

Such initiatives should bring together experts from various fields:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of the compound and its analogs. uni-saarland.de

Synthetic Organic Chemistry: To develop methods for total synthesis and analog generation. uni-saarland.de

Pharmacology and Cell Biology: To conduct in vitro and in vivo studies on the compound's efficacy and to elucidate its mechanism of action. frontiersin.orgtnpr-napreg.com

Computational Biology and Bioinformatics: To analyze large-scale omics data and to model compound-target interactions. mdpi.comuni-saarland.de

Biotechnology: For the development and application of advanced preclinical models. uni-saarland.de

Establishing formal collaborations, such as interdisciplinary graduate programs or multi-institutional research consortia, can create a synergistic environment that accelerates the translation of basic discoveries into tangible scientific and therapeutic outcomes. uni-saarland.deuni-saarland.de

Q & A

Q. What are the established methods for isolating 1,2-Dihydrobruceajavanin A from Brucea javanica, and how can their efficiency be optimized?

The isolation of this compound involves extracting dried stems of Brucea javanica with methanol, followed by solvent partitioning (e.g., hexane, chloroform) and repeated column chromatography using silica gel. Key purification steps include thin-layer chromatography (TLC) for monitoring fractions and recrystallization for final isolation . To optimize efficiency, researchers should adjust parameters like solvent polarity gradients, temperature control during crystallization, and high-performance liquid chromatography (HPLC) for higher purity.

Q. How were spectroscopic techniques applied to elucidate the structure of this compound in foundational studies?

The compound’s structure was determined using -NMR, -NMR, and mass spectrometry (MS). The 1994 study by Kitagawa et al. identified its triterpenoid backbone, including a dihydrojavanicin core with specific hydroxyl and methyl substituents, through comparative analysis with related limonoids . Modern studies could enhance resolution via 2D-NMR (e.g., COSY, NOESY) or X-ray crystallography to resolve stereochemical ambiguities.

Q. What preliminary biological activities have been reported for this compound?

Early studies noted its structural similarity to quassinoids like bruceantin, which exhibit antimalarial and cytotoxic properties. While direct bioactivity data for this compound are limited, its analogs show lipolysis stimulation in adipocytes, suggesting potential metabolic activity . Researchers should conduct dose-response assays in in vitro models (e.g., cancer cell lines, adipocytes) to validate these hypotheses.

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

SAR studies require systematic derivatization of functional groups (e.g., hydroxylation, acetylation) followed by in vitro bioassays. For example:

- Step 1: Synthesize analogs via targeted chemical modifications.

- Step 2: Test analogs in standardized assays (e.g., cytotoxicity using MTT, lipolysis via glycerol release).

- Step 3: Use computational tools (e.g., molecular docking) to correlate structural features with activity . Contradictions in bioactivity across studies may arise from variations in cell lines or assay conditions, necessitating rigorous standardization .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

Discrepancies may stem from differences in:

- Cell culture conditions (e.g., serum concentration, incubation time).

- Compound purity (e.g., HPLC vs. column-chromatography isolates).

- Assay endpoints (e.g., IC vs. EC). To address these, researchers should:

- Replicate experiments using standardized protocols (e.g., NIH/ANSI guidelines).

- Include positive controls (e.g., bruceantin for cytotoxicity).

- Perform statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can in silico methods predict the molecular targets of this compound?

Computational approaches include:

- Molecular docking: Screen against targets like AMPK or PPAR-γ using AutoDock Vina.

- QSAR modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Network pharmacology: Identify interacting pathways via databases like STITCH or KEGG. Experimental validation via knockout cell models or Western blotting is critical to confirm predictions .

Q. What experimental designs mitigate challenges in scaling up the isolation of this compound for pharmacological studies?

Key considerations:

- Sustainable sourcing: Optimize plant cultivation or explore microbial biosynthesis.

- Green chemistry: Replace toxic solvents (e.g., chloroform) with cyclopentyl methyl ether.

- Automation: Implement flash chromatography or centrifugal partition chromatography for higher throughput. Yield quantification via LC-MS/MS ensures batch-to-batch consistency .

Methodological Guidelines

- Data Analysis: Use tools like GraphPad Prism for dose-response curves (four-parameter logistic model) and PCA for multivariate spectral data .

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights .

- Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain institutional approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.